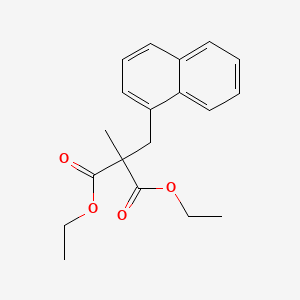
Diethyl methyl(naphthalen-1-ylmethyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl methyl(naphthalen-1-ylmethyl)propanedioate is an organic compound that belongs to the class of esters It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and propanedioate, a dicarboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl methyl(naphthalen-1-ylmethyl)propanedioate typically involves the alkylation of enolate ions. The enolate ion then undergoes nucleophilic substitution with a naphthalen-1-ylmethyl halide, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of ester synthesis and alkylation reactions are applicable. Industrial production would likely involve large-scale reactions using automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl methyl(naphthalen-1-ylmethyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to replace the ester groups.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or other esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl methyl(naphthalen-1-ylmethyl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of diethyl methyl(naphthalen-1-ylmethyl)propanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The naphthalene moiety can interact with aromatic receptors and enzymes, influencing various metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl propanedioate (Diethyl malonate): A simpler ester with similar reactivity.
Diethyl acetamido[(naphthalen-1-yl)methyl]propanedioate: A related compound with an acetamido group instead of a methyl group.
Uniqueness
Diethyl methyl(naphthalen-1-ylmethyl)propanedioate is unique due to the presence of both naphthalene and propanedioate moieties, which confer distinct chemical properties and reactivity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
4512-62-3 |
|---|---|
Fórmula molecular |
C19H22O4 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
diethyl 2-methyl-2-(naphthalen-1-ylmethyl)propanedioate |
InChI |
InChI=1S/C19H22O4/c1-4-22-17(20)19(3,18(21)23-5-2)13-15-11-8-10-14-9-6-7-12-16(14)15/h6-12H,4-5,13H2,1-3H3 |
Clave InChI |
BCYBXIIEYVHCLE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(CC1=CC=CC2=CC=CC=C21)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14158335.png)

![11-(2-Furanyl)-2,3,4,5,10,11-hexahydro-3-(3-methoxyphenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14158359.png)
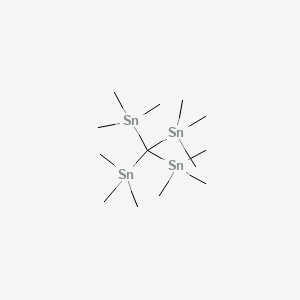
![N-[(2-cyanophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B14158368.png)
![2-[(Pentachlorophenoxy)methyl]oxirane](/img/structure/B14158374.png)
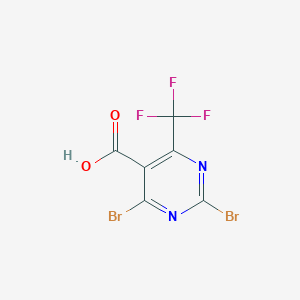
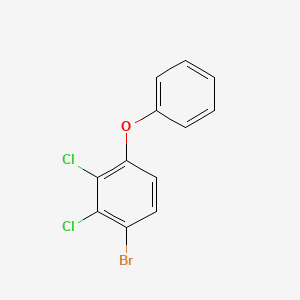
![6-(1,3-benzodioxol-5-yl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14158389.png)
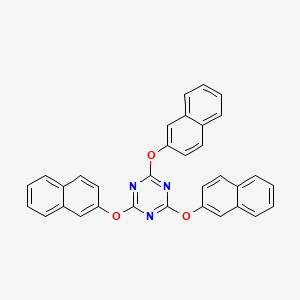
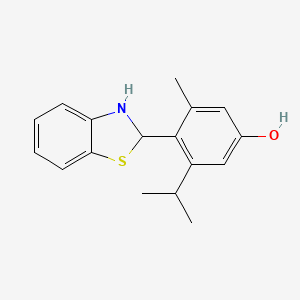
![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14158405.png)
![4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile](/img/structure/B14158415.png)

